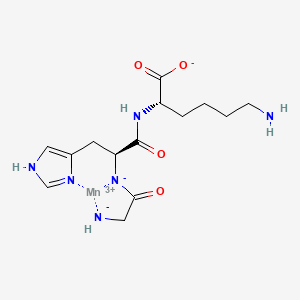

Manganese tripeptide-1

Description

BenchChem offers high-quality Manganese tripeptide-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Manganese tripeptide-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H21MnN6O4 |

|---|---|

Molecular Weight |

392.29 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;manganese(3+) |

InChI |

InChI=1S/C14H23N6O4.Mn/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;/h7-8,10-11,16H,1-6,15H2,(H4,17,18,19,20,21,22,23,24);/q-1;+3/p-2/t10-,11-;/m0./s1 |

InChI Key |

RRJBNSKBENJJDA-ACMTZBLWSA-L |

Isomeric SMILES |

C1=C(N=CN1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Mn+3] |

Canonical SMILES |

C1=C(N=CN1)CC(C(=O)NC(CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Mn+3] |

Origin of Product |

United States |

Foundational & Exploratory

Manganese Tripeptide-1: A Technical Guide to its Mechanism of Action in Skin Cells

Document ID: MTP1-WG-2025 Version: 1.0 Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese Tripeptide-1 (MTP-1) is a synthetic biomimetic peptide classified as a carrier peptide. It is composed of a tripeptide (Glycyl-Histidyl-Lysine or GHK) complexed with manganese, an essential trace mineral. This technical guide elucidates the core mechanisms of action of MTP-1 within skin cells, focusing on its dual role in enhancing the skin's intrinsic antioxidant capabilities and stimulating the synthesis of crucial extracellular matrix (ECM) components. The proposed mechanisms are based on the known biochemical functions of manganese as an enzymatic cofactor. MTP-1 is posited to act by delivering manganese to dermal and epidermal cells, thereby activating key enzymes involved in mitochondrial protection and collagen synthesis. Clinical observations support its efficacy in mitigating the signs of photodamage, particularly hyperpigmentation.[1] This document provides a detailed overview of the signaling pathways, summarizes clinical findings, and presents detailed experimental protocols for future research and validation.

Introduction

The progressive degradation of the skin's structural and functional integrity is a hallmark of both intrinsic and extrinsic aging. A key factor in this process is the decline in the skin's ability to combat oxidative stress and a reduction in the synthesis of extracellular matrix proteins like collagen and elastin. Manganese is an essential trace element that plays a critical, yet often overlooked, role in maintaining skin homeostasis. It functions as a vital cofactor for several enzymes that are integral to cellular protection and matrix maintenance.[2]

Manganese Tripeptide-1 is a novel cosmetic ingredient designed to leverage these benefits. As a carrier peptide, it facilitates the transport of manganese into skin cells, ensuring its bioavailability for key enzymatic processes.[3][4] MTP-1 is recognized for its potential to address signs of aging, such as wrinkles and hyperpigmentation, making it a compound of significant interest for dermatological research and product development.[5]

Core Mechanisms of Action

The primary mechanism of action for MTP-1 is its function as a delivery system for manganese ions, which subsequently act as cofactors for critical enzymes within skin cells. The two principal pathways affected are the mitochondrial antioxidant defense system and the synthesis of extracellular matrix proteins.

Enhancement of the Mitochondrial Antioxidant Defense System

Mitochondria are primary sites of reactive oxygen species (ROS) production during cellular respiration. The mitochondrial enzyme Manganese Superoxide (B77818) Dismutase (MnSOD, or SOD2) is the cell's main defense against superoxide radicals in this organelle. The catalytic activity of MnSOD is entirely dependent on the presence of manganese as a cofactor.[6]

By delivering manganese, MTP-1 directly supports the enzymatic function of MnSOD. This enhances the cell's capacity to neutralize superoxide radicals, converting them into less harmful hydrogen peroxide, which is subsequently reduced to water by other enzymes like catalase and glutathione (B108866) peroxidase. This action protects mitochondria and other cellular components from oxidative damage, a key contributor to cellular senescence and skin photoaging.[6]

References

- 1. Topical manganese peptide in the treatment of photodamaged skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In-vitro responses to ascorbate and manganese in fibroblasts from a patient with prolidase deficiency and iminodipeptiduria: cell growth, prolidase activity and collagen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Topical manganese peptide in the treatment of photodamaged skin | Semantic Scholar [semanticscholar.org]

- 4. Frontiers | Role of peptide–cell surface interactions in cosmetic peptide application [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The role of manganese superoxide dismutase in skin aging - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Manganese Tripeptide-1: A Technical Guide to its Discovery, Synthesis, and Biological Significance

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese Tripeptide-1, a novel coordination complex of the essential trace element manganese and the bioactive peptide Glycyl-L-Histidyl-L-Lysine (GHK), has emerged as a promising agent in dermatological and cosmetic applications. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activities of Manganese Tripeptide-1. It details the scientific rationale for its development, drawing upon the well-documented roles of both manganese and the GHK peptide in skin physiology. This document outlines detailed experimental protocols for its synthesis and characterization, and for evaluating its efficacy in preclinical and clinical settings. Quantitative data from relevant studies are summarized, and key signaling pathways are visualized to elucidate its mechanisms of action. This whitepaper serves as a foundational resource for professionals engaged in the research and development of advanced therapeutic and cosmeceutical agents.

Introduction: The Scientific Rationale

The development of Manganese Tripeptide-1 is predicated on the synergistic potential of its two core components: the essential mineral manganese and the tripeptide GHK.

Manganese is a vital cofactor for numerous enzymes critical to skin health, most notably Manganese Superoxide (B77818) Dismutase (MnSOD), the primary antioxidant enzyme within the mitochondria.[1][2] MnSOD plays a crucial role in protecting skin cells from the damaging effects of reactive oxygen species (ROS) generated by environmental stressors such as UV radiation.[3] Manganese is also involved in the synthesis of proline, an amino acid essential for collagen formation, thereby contributing to the skin's structural integrity and elasticity.[1] Its anti-inflammatory properties further suggest its utility in mitigating various skin conditions.[2]

The GHK tripeptide (Glycyl-L-Histidyl-L-Lysine) is a naturally occurring peptide fragment of type I collagen. It is known to possess a high affinity for metal ions, most notably copper, forming the well-studied GHK-Cu complex. GHK and its copper complex have demonstrated a wide range of biological activities, including wound healing, anti-inflammatory effects, and stimulation of collagen and glycosaminoglycan synthesis.

The concept behind Manganese Tripeptide-1 was to create a complex that delivers manganese to the skin in a bioavailable form, potentially enhancing its natural antioxidant and regenerative functions. Preliminary in vitro studies have shown that Manganese Tripeptide-1 inhibits the formation of melanin (B1238610) in B16 melanocyte cultures in a non-toxic manner, suggesting its potential as a skin lightening and hyperpigmentation-correcting agent.[4]

Synthesis and Characterization of Manganese Tripeptide-1

The synthesis of Manganese Tripeptide-1 is a two-step process involving the initial synthesis of the GHK peptide followed by its complexation with manganese.

Synthesis of Glycyl-L-Histidyl-L-Lysine (GHK) Tripeptide

The GHK tripeptide is synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Experimental Protocol: Solid-Phase Peptide Synthesis of GHK

-

Resin Preparation: A pre-loaded Fmoc-Lys(Boc)-Wang resin is swelled in dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group is removed from the lysine (B10760008) residue by treatment with 20% piperidine (B6355638) in DMF.

-

Amino Acid Coupling (Histidine): Fmoc-His(Trt)-OH is activated with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and N,N-diisopropylethylamine (DIPEA) in DMF and coupled to the free amine of the lysine on the resin.

-

Fmoc Deprotection: The Fmoc group is removed from the newly added histidine residue.

-

Amino Acid Coupling (Glycine): Fmoc-Gly-OH is activated and coupled to the free amine of the histidine residue.

-

Final Fmoc Deprotection: The terminal Fmoc group on the glycine (B1666218) is removed.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (Boc and Trt) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified GHK peptide is characterized by mass spectrometry to confirm its molecular weight and by amino acid analysis to verify its composition.

Complexation with Manganese

The purified GHK peptide is then complexed with a manganese (II) salt.

Experimental Protocol: Synthesis of Manganese Tripeptide-1

-

Dissolution: The purified GHK tripeptide is dissolved in deionized water.

-

Manganese Addition: A solution of manganese (II) chloride (MnCl₂) in deionized water is added dropwise to the GHK solution with constant stirring. The molar ratio of GHK to Mn²⁺ is typically 1:1.

-

pH Adjustment: The pH of the solution is adjusted to approximately 7.0 using a dilute solution of sodium hydroxide (B78521) to facilitate complex formation.

-

Lyophilization: The resulting solution is freeze-dried to obtain Manganese Tripeptide-1 as a powder.

-

Characterization: The formation of the complex can be confirmed by techniques such as UV-Vis spectroscopy, which would show a shift in the absorption spectrum compared to the free peptide and the manganese salt, and by techniques like electron paramagnetic resonance (EPR) spectroscopy to characterize the manganese (II) coordination environment.

Logical Workflow for Synthesis and Characterization

Caption: Synthesis and characterization workflow for Manganese Tripeptide-1.

Biological Activities and Mechanisms of Action

The biological activities of Manganese Tripeptide-1 are attributed to its ability to deliver manganese to skin cells and the inherent properties of the GHK peptide.

Antioxidant Activity

Manganese is a critical cofactor for MnSOD, an enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. By providing bioavailable manganese, Manganese Tripeptide-1 is hypothesized to support and enhance the activity of MnSOD, thereby protecting cells from oxidative stress.

Proposed Antioxidant Signaling Pathway

Caption: Manganese Tripeptide-1 enhances MnSOD activity to reduce oxidative stress.

Regulation of Hyperpigmentation

Preliminary in vitro studies have demonstrated that Manganese Tripeptide-1 can inhibit melanin synthesis in B16 melanocytes.[4] The proposed mechanism involves the modulation of key enzymes and signaling pathways in melanogenesis. While the precise mechanism is still under investigation, it is hypothesized that manganese may influence the activity of tyrosinase, the rate-limiting enzyme in melanin production, or affect the expression of the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte differentiation and melanin synthesis.

Hypothesized Melanogenesis Inhibition Pathway

Caption: Manganese Tripeptide-1 may inhibit melanin synthesis via MITF or tyrosinase pathways.

Clinical Efficacy in the Treatment of Photodamaged Skin

A clinical study evaluated the effects of a topical serum containing Manganese Tripeptide-1 on facial photodamage.[5]

Study Design and Protocol

Experimental Protocol: Clinical Evaluation of a Topical Manganese Tripeptide-1 Serum

-

Objective: To assess the efficacy and tolerability of a topical serum containing Manganese Tripeptide-1 for the treatment of facial photodamage and hyperpigmentation.

-

Subjects: Individuals with moderate signs of photodamage and hyperpigmentation.

-

Treatment: Twice-daily application of a facial serum containing Manganese Tripeptide-1 for 12 weeks.

-

Assessments:

-

Investigator Assessment: A blinded investigator evaluated changes in various signs of photodamage at baseline and follow-up visits.

-

Subject Self-Assessment: Participants provided their own assessment of improvement.

-

Quantitative Analysis (Hypothetical Extension):

-

Image Analysis: Standardized digital photographs taken with cross-polarized and UV light to quantify changes in hyperpigmentation using software to measure parameters like the Melanin Index.

-

Colorimetry: A colorimeter to measure changes in skin color and brightness (Lab* color space).

-

Biopsy (for mechanistic studies): Skin biopsies for histological analysis of melanin content (e.g., Fontana-Masson staining) and for gene expression analysis (e.g., qPCR for tyrosinase and MITF).

-

-

Summary of Clinical Findings

Table 1: Summary of Clinical Efficacy Data (Based on Published Abstract)

| Parameter | Assessment Method | Outcome |

| Overall Photodamage | Investigator and Subject Assessment | Improvement noted; ranking moved from moderate to mild. |

| Hyperpigmentation | Investigator and Subject Assessment | Predominant parameter showing improvement. |

| Fine Lines and Wrinkles | Investigator and Subject Assessment | Moderate influence observed.[6] |

| Tolerability | Investigator and Subject Assessment | Well-tolerated; no significant inflammation. |

Future Directions and Conclusion

Manganese Tripeptide-1 represents a promising, rationally designed molecule for cosmetic and dermatological applications. Its dual-action potential, combining the antioxidant and collagen-supporting roles of manganese with the regenerative properties of the GHK peptide, makes it a compelling candidate for anti-aging and skin tone-correcting formulations.

Future research should focus on elucidating the precise molecular mechanisms by which Manganese Tripeptide-1 inhibits melanogenesis. Quantitative studies are needed to determine its binding affinity for tyrosinase and its impact on the expression of genes involved in the melanin synthesis pathway. Further clinical trials with robust quantitative endpoints will be crucial to fully characterize its efficacy and establish optimal formulation parameters.

References

Preliminary In Vitro Studies of Manganese Tripeptide-1: A Methodological and Mechanistic Overview

Abstract: This technical guide provides a comprehensive overview of the hypothesized in vitro effects of Manganese Tripeptide-1 (GHK-Mn), a metallopeptide with potential applications in dermatology and drug development. Due to a notable lack of publicly available quantitative in vitro data specifically for the manganese-complexed form of the GHK tripeptide, this document focuses on the established biological activities of the base tripeptide (Glycyl-L-Histidyl-L-Lysine) and the known roles of manganese in cellular processes to extrapolate potential mechanisms of action. Detailed experimental protocols for key in vitro assays are provided to facilitate further research into the antioxidant, pro-collagen, anti-enzymatic, and cytotoxic properties of Manganese Tripeptide-1. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of this compound.

Introduction

The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) is a naturally occurring peptide fragment with a well-documented role in wound healing, tissue regeneration, and anti-inflammatory processes.[1] Its biological activity is often potentiated by chelation with divalent metal ions, most notably copper (Cu²⁺), forming the GHK-Cu complex.[1] The manganese-complexed form, Manganese Tripeptide-1 (GHK-Mn), is a less-studied analogue but holds significant therapeutic promise due to the critical role of manganese as a cofactor for various enzymes, including those involved in antioxidant defense and extracellular matrix (ECM) synthesis. This guide outlines the theoretical framework for the in vitro evaluation of GHK-Mn.

Hypothesized Mechanisms of Action and In Vitro Evaluation Strategies

Based on the known functions of GHK and manganese, the following cellular effects of Manganese Tripeptide-1 are hypothesized and can be investigated using the detailed protocols provided in the subsequent sections.

Antioxidant Capacity

Manganese is an essential cofactor for the antioxidant enzyme manganese superoxide (B77818) dismutase (MnSOD), which plays a crucial role in mitigating oxidative stress within the mitochondria. It is hypothesized that Manganese Tripeptide-1 may exhibit antioxidant properties either by directly scavenging free radicals or by enhancing the activity of MnSOD. The Oxygen Radical Absorbance Capacity (ORAC) assay is a standard method to quantify the antioxidant capacity of a compound against peroxyl radicals.

Fibroblast Proliferation and Viability

The GHK peptide is known to stimulate the proliferation of fibroblasts, the primary cell type responsible for producing the extracellular matrix.[2] The effect of Manganese Tripeptide-1 on the viability and proliferation of human dermal fibroblasts can be assessed using the MTT assay, which measures the metabolic activity of cells.

Stimulation of Collagen Synthesis

A key function of GHK in tissue regeneration is its ability to stimulate the synthesis of collagen, a major structural protein of the ECM.[2] It is anticipated that Manganese Tripeptide-1 will share this pro-collagen activity. The production of type I collagen by human dermal fibroblasts in response to treatment with GHK-Mn can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Inhibition of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases are a family of enzymes responsible for the degradation of ECM components, including collagen. The GHK peptide has been shown to modulate MMP activity.[1] The inhibitory effect of Manganese Tripeptide-1 on MMPs, particularly MMP-1 (collagenase), can be evaluated using a Fluorescence Resonance Energy Transfer (FRET)-based assay.

Inhibition of Tyrosinase Activity

Manganese tripeptide-1 is utilized in cosmetic formulations for its purported effects on reducing skin hyperpigmentation. This suggests a potential inhibitory effect on tyrosinase, the key enzyme in melanin (B1238610) synthesis. The in vitro inhibition of mushroom tyrosinase activity by GHK-Mn can be determined spectrophotometrically, with the half-maximal inhibitory concentration (IC50) calculated.[3]

Data Presentation (Hypothetical)

While specific quantitative data for Manganese Tripeptide-1 is not available in the public domain, the following tables are presented as templates for the clear and structured presentation of experimental results upon completion of the described assays.

Table 1: Antioxidant Capacity of Manganese Tripeptide-1

| Compound | Concentration (µM) | ORAC Value (µmol TE/µmol) |

| Trolox (Control) | 1 | 1.0 |

| Manganese Tripeptide-1 | 1 | Data to be determined |

| 10 | Data to be determined | |

| 100 | Data to be determined |

Table 2: Effect of Manganese Tripeptide-1 on Fibroblast Proliferation

| Compound | Concentration (µM) | Cell Viability (% of Control) |

| Untreated Control | - | 100 |

| Manganese Tripeptide-1 | 1 | Data to be determined |

| 10 | Data to be determined | |

| 100 | Data to be determined |

Table 3: Effect of Manganese Tripeptide-1 on Collagen I Synthesis

| Compound | Concentration (µM) | Collagen I Concentration (ng/mL) |

| Untreated Control | - | Baseline value |

| Manganese Tripeptide-1 | 1 | Data to be determined |

| 10 | Data to be determined | |

| 100 | Data to be determined |

Table 4: Inhibition of MMP-1 Activity by Manganese Tripeptide-1

| Compound | Concentration (µM) | MMP-1 Inhibition (%) |

| MMP Inhibitor (Control) | 10 | Positive control value |

| Manganese Tripeptide-1 | 1 | Data to be determined |

| 10 | Data to be determined | |

| 100 | Data to be determined |

Table 5: Inhibition of Tyrosinase Activity by Manganese Tripeptide-1

| Compound | Concentration (µM) | Tyrosinase Inhibition (%) | IC50 (µM) |

| Kojic Acid (Control) | 100 | Positive control value | Known value |

| Manganese Tripeptide-1 | 10 | Data to be determined | Data to be determined |

| 50 | Data to be determined | ||

| 100 | Data to be determined |

Experimental Protocols

Oxygen Radical Absorbance Capacity (ORAC) Assay

Objective: To determine the antioxidant capacity of Manganese Tripeptide-1.

Materials:

-

Manganese Tripeptide-1

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

-

Fluorescein (B123965) sodium salt

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

-

Phosphate (B84403) buffered saline (PBS), pH 7.4

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of Manganese Tripeptide-1 in PBS.

-

Prepare a series of dilutions of Manganese Tripeptide-1 and Trolox (standard) in PBS.

-

In a 96-well black microplate, add 25 µL of either PBS (blank), Trolox standards, or Manganese Tripeptide-1 samples to respective wells.

-

Add 150 µL of fluorescein solution (final concentration ~70 nM) to all wells.

-

Incubate the plate at 37°C for 30 minutes in the plate reader.

-

Initiate the reaction by adding 25 µL of AAPH solution (final concentration ~12 mM) to all wells.

-

Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

-

Calculate the area under the curve (AUC) for each sample and standard.

-

Determine the ORAC value of Manganese Tripeptide-1 relative to the Trolox standard.[4][5][6]

MTT Assay for Fibroblast Proliferation

Objective: To assess the effect of Manganese Tripeptide-1 on the proliferation of human dermal fibroblasts.

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Manganese Tripeptide-1

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Seed HDFs into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Replace the medium with serum-free DMEM containing various concentrations of Manganese Tripeptide-1. Include an untreated control.

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the untreated control.[7][8][9][10]

ELISA for Collagen I Synthesis

Objective: To quantify the effect of Manganese Tripeptide-1 on type I collagen production by HDFs.

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Cell culture medium

-

Manganese Tripeptide-1

-

Human Pro-Collagen I alpha 1 ELISA Kit

-

Cell lysis buffer

-

Microplate reader

Procedure:

-

Culture HDFs to near confluence in 24-well plates.

-

Replace the medium with serum-free medium containing various concentrations of Manganese Tripeptide-1.

-

Incubate for 48-72 hours.

-

Collect the cell culture supernatant.

-

Perform the Human Pro-Collagen I alpha 1 ELISA on the collected supernatant according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength.

-

Quantify the concentration of pro-collagen I from a standard curve.[11]

MMP-1 Inhibition Assay (FRET)

Objective: To determine the inhibitory effect of Manganese Tripeptide-1 on MMP-1 activity.

Materials:

-

Recombinant human MMP-1

-

MMP-1 fluorogenic substrate (FRET-based)

-

Manganese Tripeptide-1

-

A known MMP inhibitor (e.g., GM6001) as a positive control

-

Assay buffer

-

Fluorescence microplate reader

Procedure:

-

Activate the pro-MMP-1 according to the manufacturer's instructions.

-

In a 96-well black microplate, add activated MMP-1 to each well.

-

Add various concentrations of Manganese Tripeptide-1 or the positive control inhibitor. Include a no-inhibitor control.

-

Pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the MMP-1 FRET substrate.

-

Immediately monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

-

Calculate the rate of substrate cleavage and determine the percentage of inhibition for each concentration of Manganese Tripeptide-1.[12][13][14][15]

Tyrosinase Inhibition Assay

Objective: To evaluate the inhibitory effect of Manganese Tripeptide-1 on tyrosinase activity.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Manganese Tripeptide-1

-

Kojic acid (positive control)

-

Phosphate buffer, pH 6.8

-

96-well clear microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add 20 µL of various concentrations of Manganese Tripeptide-1 or kojic acid.

-

Add 140 µL of phosphate buffer and 20 µL of mushroom tyrosinase solution.

-

Pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of L-DOPA solution.

-

Measure the formation of dopachrome (B613829) by monitoring the absorbance at 475 nm every minute for 20 minutes.

-

Calculate the percentage of tyrosinase inhibition for each concentration.

-

Determine the IC50 value of Manganese Tripeptide-1.[3][16][17][18][19]

Mandatory Visualizations

// Nodes GHK_Mn [label="Manganese\nTripeptide-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Membrane [label="Cell Membrane", shape=plaintext, fontcolor="#202124"]; Fibroblast [label="Dermal Fibroblast", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MnSOD [label="MnSOD\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Increased\nProliferation", fillcolor="#FBBC05", fontcolor="#202124"]; Collagen [label="Increased\nCollagen I Synthesis", fillcolor="#FBBC05", fontcolor="#202124"]; MMP1 [label="MMP-1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MMP_Inhibition [label="MMP-1\nInhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tyrosinase [label="Tyrosinase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tyrosinase_Inhibition [label="Tyrosinase\nInhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; Melanin [label="Reduced\nMelanin Synthesis", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges GHK_Mn -> Fibroblast [label="Acts on", color="#5F6368", fontcolor="#5F6368"]; Fibroblast -> Proliferation [color="#5F6368", fontcolor="#5F6368"]; Fibroblast -> Collagen [color="#5F6368", fontcolor="#5F6368"]; GHK_Mn -> ROS [label="Scavenges", color="#5F6368", fontcolor="#5F6368"]; GHK_Mn -> MnSOD [label="Activates", color="#5F6368", fontcolor="#5F6368"]; GHK_Mn -> MMP1 [label="Inhibits", color="#5F6368", fontcolor="#5F6368", dir=T]; GHK_Mn -> Tyrosinase [label="Inhibits", color="#5F6368", fontcolor="#5F6368", dir=T]; Tyrosinase -> Melanin [style=dashed, color="#EA4335", arrowhead=none]; Tyrosinase_Inhibition -> Melanin [style=invis]; MMP1 -> Collagen [style=dashed, color="#EA4335", arrowhead=none, label="Degrades"]; MMP_Inhibition -> Collagen [style=invis];

// Invisible edges for layout edge [style=invis]; GHK_Mn -> Cell_Membrane; Cell_Membrane -> Fibroblast; } end_dot Caption: Hypothesized signaling pathways of Manganese Tripeptide-1.

// Nodes Start [label="Start: Prepare\nManganese Tripeptide-1\nStock Solution", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Antioxidant [label="Antioxidant Assay\n(ORAC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Culture [label="Culture Human\nDermal Fibroblasts", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Proliferation Assay\n(MTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Collagen [label="Collagen Synthesis\n(ELISA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enzyme_Assays [label="Enzyme Inhibition Assays", shape=plaintext, fontcolor="#202124"]; MMP [label="MMP-1 Inhibition\n(FRET)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tyrosinase [label="Tyrosinase Inhibition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and\nTable Generation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Antioxidant [color="#5F6368", fontcolor="#5F6368"]; Start -> Cell_Culture [color="#5F6368", fontcolor="#5F6368"]; Cell_Culture -> Proliferation [color="#5F6368", fontcolor="#5F6368"]; Cell_Culture -> Collagen [color="#5F6368", fontcolor="#5F6368"]; Start -> Enzyme_Assays [style=invis]; Enzyme_Assays -> MMP [color="#5F6368", fontcolor="#5F6368"]; Enzyme_Assays -> Tyrosinase [color="#5F6368", fontcolor="#5F6368"]; Antioxidant -> Data_Analysis [color="#5F6368", fontcolor="#5F6368"]; Proliferation -> Data_Analysis [color="#5F6368", fontcolor="#5F6368"]; Collagen -> Data_Analysis [color="#5F6368", fontcolor="#5F6368"]; MMP -> Data_Analysis [color="#5F6368", fontcolor="#5F6368"]; Tyrosinase -> Data_Analysis [color="#5F6368", fontcolor="#5F6368"]; } end_dot Caption: General experimental workflow for in vitro evaluation.

Conclusion

Manganese Tripeptide-1 represents a promising, yet understudied, bioactive peptide with significant potential in therapeutic and cosmetic applications. While direct in vitro evidence is currently scarce, the established roles of its constituent components, the GHK peptide and manganese, provide a strong rationale for its investigation. The detailed experimental protocols and logical frameworks presented in this guide are intended to serve as a foundational resource for researchers to systematically evaluate the in vitro efficacy of Manganese Tripeptide-1, thereby contributing to a more comprehensive understanding of its biological activities and potential for future development.

References

- 1. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Tripeptides as Tyrosinase Inhibitors: In Silico and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antioxidant Capacity of Free and Peptide Tryptophan Residues Determined by the ORAC (Oxygen Radical Absorbance Capacity) Assay Is Modulated by Radical-Radical Reactions and Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. In vitro observations on the influence of copper peptide aids for the LED photoirradiation of fibroblast collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biochemical and Physical Properties of Manganese Tripeptide-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese tripeptide-1, a coordination complex of the trace element manganese and the peptide Glycyl-L-Histidyl-L-Lysine (GHK), is a bioactive compound of significant interest in the fields of dermatology, cosmetic science, and drug development. This technical guide provides a comprehensive overview of the known biochemical and physical properties of Manganese tripeptide-1. It details its role as a carrier peptide and its potential as a superoxide (B77818) dismutase (SOD) mimetic, thereby elucidating its antioxidant and anti-inflammatory mechanisms. This document summarizes available quantitative data, outlines detailed experimental protocols for its characterization, and visualizes key signaling pathways and experimental workflows to facilitate further research and development.

Introduction

Manganese is an essential trace mineral that functions as a cofactor for a variety of enzymes, including those involved in antioxidant defense, such as manganese superoxide dismutase (MnSOD). The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) is a naturally occurring peptide fragment of collagen with a high affinity for transition metal ions and has been shown to possess wound healing and regenerative properties. The complexation of manganese with GHK to form Manganese tripeptide-1 (GHK-Mn) is intended to enhance the bioavailability and targeted delivery of manganese to cells, thereby harnessing the synergistic benefits of both the metal and the peptide. This guide will delve into the technical aspects of this compound.

Physical and Chemical Properties

Detailed quantitative physical and chemical data for Manganese tripeptide-1 is not extensively available in peer-reviewed literature. The following tables summarize the available information from chemical suppliers and databases, alongside data for the parent GHK peptide for comparative purposes. A notable discrepancy exists in the reported molecular formula, which may be due to different hydration states or counter-ions.

Table 1: Physical and Chemical Properties of Manganese Tripeptide-1

| Property | Value | Source/Notes |

| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;manganese(3+) | PubChem CID: 169450580[1] |

| Synonyms | GHK-Mn, Manganese peptide complex | General |

| CAS Number | 611182-15-1 | MedchemExpress[2] |

| Molecular Formula | C₁₄H₂₁MnN₆O₄ | PubChem CID: 169450580[1] |

| C₁₅H₂₆N₆O₆Mn | A commercial supplier | |

| Molecular Weight | 392.29 g/mol | PubChem CID: 169450580[1] |

| Appearance | White to off-white lyophilized powder | A commercial supplier |

| Solubility | Soluble in water | A commercial supplier |

Table 2: Comparative Physicochemical Data

| Property | Manganese Tripeptide-1 (GHK-Mn) | GHK (free peptide) | Notes |

| Formation/Stability Constant (Ka) | Data not available for GHK-Mn. For a synthetic decapeptide (DP1) with Mn²⁺, Ka ≈ 40 M⁻¹ | High affinity for Cu²⁺ | The stability of the GHK-Mn complex is a critical parameter for its biological activity but remains to be experimentally determined. |

| Redox Potential | Data not available. The redox potential of Mn²⁺/Mn³⁺ in similar complexes is crucial for SOD mimetic activity. | Not applicable | The redox properties of GHK-Mn are central to its antioxidant function. |

Biochemical Properties and Mechanism of Action

The primary biochemical functions of Manganese tripeptide-1 are attributed to its antioxidant and signaling capabilities.

Superoxide Dismutase (SOD) Mimetic Activity

Manganese tripeptide-1 is proposed to function as a low-molecular-weight mimetic of manganese superoxide dismutase (MnSOD). MnSOD is a critical mitochondrial enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). By mimicking this activity, GHK-Mn can help to mitigate oxidative stress within the cell. The catalytic cycle likely involves the manganese ion cycling between its Mn(II) and Mn(III) oxidation states.[3][4]

Modulation of Signaling Pathways

While direct studies on the signaling pathways modulated by GHK-Mn are scarce, the individual components suggest potential interactions with key cellular signaling cascades.

-

Transforming Growth Factor-Beta (TGF-β) Signaling: The GHK peptide has been shown to influence the TGF-β/Smad signaling pathway, which is crucial for wound healing and extracellular matrix (ECM) synthesis.[5] GHK can attenuate fibrosis by inhibiting this pathway.[5] It is plausible that GHK-Mn retains this activity.

-

Matrix Metalloproteinase (MMP) Regulation: Manganese ions have been shown to induce the expression of MMP-2 and MMP-9 in keratinocytes, which are involved in cell migration and tissue remodeling during wound healing.[6] Conversely, manganese overexposure can also lead to increased MMP-9 production in astrocytes, which can be neurotoxic.[7] The GHK peptide itself has been suggested to influence MMPs. Therefore, the net effect of GHK-Mn on MMP activity is likely cell-type and concentration-dependent.

Effects on Gene Expression

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of Manganese tripeptide-1.

Synthesis and Characterization of Manganese Tripeptide-1

A detailed protocol for the synthesis of Biotinoyl tripeptide-1 via solid-phase and liquid-phase methods is available and can be adapted for the synthesis of GHK.[6] Following the synthesis of the GHK peptide, the complexation with manganese can be achieved by reacting the peptide with a manganese salt (e.g., MnCl₂) in an aqueous solution. The resulting complex should be purified and characterized using techniques such as HPLC, mass spectrometry, and elemental analysis to confirm its identity and purity.

Determination of Superoxide Dismutase (SOD) Mimetic Activity

The SOD mimetic activity of Manganese tripeptide-1 can be quantified using the McCord-Fridovich assay.[8] This assay is based on the inhibition of the reduction of cytochrome c by superoxide radicals generated by the xanthine (B1682287)/xanthine oxidase system.

-

Materials: Xanthine, xanthine oxidase, cytochrome c, potassium phosphate (B84403) buffer (pH 7.8), Manganese tripeptide-1 solutions of varying concentrations.

-

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, cytochrome c, and xanthine.

-

Add varying concentrations of Manganese tripeptide-1 to the reaction mixture.

-

Initiate the reaction by adding xanthine oxidase.

-

Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

-

The percentage of inhibition of cytochrome c reduction is calculated for each concentration of Manganese tripeptide-1.

-

The IC₅₀ value (the concentration of the compound that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the concentration.

-

Assessment of Collagen Synthesis in Human Dermal Fibroblasts

The effect of Manganese tripeptide-1 on collagen production can be evaluated in a cell-based assay using human dermal fibroblasts.

-

Cell Culture: Human dermal fibroblasts are cultured in appropriate media (e.g., DMEM with 10% FBS).

-

Treatment: Cells are treated with various concentrations of Manganese tripeptide-1 for a specified period (e.g., 24-72 hours). A positive control (e.g., TGF-β1) and an untreated control should be included.

-

Quantification of Collagen:

-

ELISA: The amount of procollagen (B1174764) type I C-peptide (PIP) secreted into the cell culture medium can be quantified using a specific ELISA kit.

-

Immunofluorescence: Cells can be fixed, permeabilized, and stained with an antibody specific for collagen type I. The fluorescence intensity can be visualized and quantified using a fluorescence microscope or a high-content imaging system.

-

RT-qPCR: The expression of collagen-related genes (e.g., COL1A1, COL1A2) can be measured by extracting RNA from the treated cells, followed by reverse transcription and quantitative PCR.

-

Conclusion and Future Directions

Manganese tripeptide-1 is a promising bioactive peptide with potential applications in skincare and beyond. Its proposed dual-action mechanism, combining the carrier properties of the GHK peptide with the antioxidant capabilities of manganese, makes it a compelling candidate for further investigation. However, a significant gap exists in the publicly available, in-depth technical data for this specific complex. Future research should focus on:

-

Detailed Physicochemical Characterization: Determination of the stability constant, redox potential, and spectroscopic properties of the GHK-Mn complex.

-

Elucidation of Signaling Pathways: Direct investigation of the effects of GHK-Mn on key signaling pathways such as TGF-β, MAPK, and Nrf2 in relevant cell types.

-

Comprehensive Gene Expression Analysis: Transcriptomic studies to identify the full range of genes modulated by Manganese tripeptide-1.

-

In Vivo Efficacy and Safety Studies: Rigorous preclinical and clinical trials to establish the therapeutic potential and safety profile of Manganese tripeptide-1 for various applications.

By addressing these knowledge gaps, the scientific community can fully unlock the potential of Manganese tripeptide-1 for the development of novel therapeutics and advanced cosmeceuticals.

References

- 1. Manganese Tripeptide-1 | C14H21MnN6O4 | CID 169450580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inertness of Superoxide Dismutase Mimics Mn(II) Complexes Based on an Open-Chain Ligand, Bioactivity, and Detection in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GHK Peptide Inhibits Bleomycin-Induced Pulmonary Fibrosis in Mice by Suppressing TGFβ1/Smad-Mediated Epithelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro induction of matrix metalloproteinase-2 and matrix metalloproteinase-9 expression in keratinocytes by boron and manganese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of manganese neurotoxicity on MMP-9 production and superoxide dismutase activity in rat primary astrocytes. Effect of resveratrol and therapeutical implications for the treatment of CNS diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Influence of Tripeptide-Manganese Complexes on Fibroblast Gene Expression: A Technical Guide

Executive Summary:

Direct research on a specific molecule designated "manganese tripeptide-1" is not extensively available in current scientific literature. This technical guide addresses the likely scientific interest in the interaction between a tripeptide and the essential trace element manganese, and its subsequent effects on fibroblast gene expression. To this end, this document provides a comprehensive analysis of two closely related and well-researched areas:

-

The Tripeptide GHK (Glycyl-L-Histidyl-L-Lysine): Often studied as a copper complex (GHK-Cu), this tripeptide is a potent modulator of gene expression in fibroblasts, influencing a wide array of genes involved in extracellular matrix (ECM) remodeling, wound healing, and cellular regeneration.

-

The Role of Manganese via Manganese Superoxide (B77818) Dismutase (MnSOD): Manganese is a critical cofactor for the mitochondrial enzyme MnSOD, a key regulator of cellular oxidative stress. The expression level of MnSOD itself has profound effects on fibroblast signaling and gene expression, impacting cellular growth, senescence, and response to stress.

This guide synthesizes the available data to provide a detailed understanding of how a tripeptide and manganese, acting through distinct but potentially interconnected mechanisms, can modulate fibroblast biology at the genetic level.

Section 1: The Tripeptide GHK and its Effect on Fibroblast Gene Expression

The tripeptide GHK is a naturally occurring peptide with a high affinity for metal ions, most notably copper (Cu²⁺). Its effects on fibroblasts are extensive, leading to significant changes in the expression of genes crucial for skin and connective tissue health.

Modulation of Extracellular Matrix (ECM) Gene Expression

GHK is a key regulator of ECM homeostasis, stimulating the synthesis of structural proteins while also modulating the enzymes responsible for their degradation.[1] These effects are critical for tissue remodeling and repair.

Table 1: Effect of GHK-Cu on ECM-Related Gene Expression in Fibroblasts

| Gene Target | Protein Product | Effect on Expression | Quantitative Change | Experimental Context |

| COL1A1, COL1A2 | Collagen Type I | Upregulation | 70-140% increase in protein production at 1-10 µM | Human Dermal Fibroblasts[2] |

| COL3A1 | Collagen Type III | Upregulation | Increased expression observed in rat wounds | Rat Fibroblasts[3] |

| ELN | Elastin | Upregulation | ~30% increase in protein production at 0.01-100 nM | Human Dermal Fibroblasts |

| DCN | Decorin | Upregulation | Stimulated production observed | Human Dermal Fibroblasts[3][4] |

| MMP1 | Matrix Metalloproteinase-1 | Upregulation | Increased mRNA expression at 0.01 nM | Human Dermal Fibroblasts[5] |

| MMP2 | Matrix Metalloproteinase-2 | Upregulation | Increased mRNA expression at 0.01 nM | Human Dermal Fibroblasts[5] |

| TIMP1 | Tissue Inhibitor of Metalloproteinase-1 | Upregulation | Increased to a greater extent than MMP1 | Human Dermal Fibroblasts[5] |

| TIMP2 | Tissue Inhibitor of Metalloproteinase-2 | No significant change or Decrease | Concentration-dependent effects | Human Dermal Fibroblasts |

Influence on Growth Factor Gene Expression

GHK treatment can stimulate fibroblasts to produce essential growth factors, further promoting tissue regeneration.

Table 2: Effect of GHK-Cu on Growth Factor Gene Expression in Fibroblasts

| Gene Target | Protein Product | Effect on Expression | Quantitative Change | Experimental Context | | :--- | :--- | :--- | :--- | | FGF2 | Basic Fibroblast Growth Factor (bFGF) | Upregulation | Significantly more bFGF produced | Irradiated Human Fibroblasts[3] | | VEGFA | Vascular Endothelial Growth Factor (VEGF) | Upregulation | Significantly more VEGF produced | Irradiated Human Fibroblasts[3][6] | | TGFB1 | Transforming Growth Factor-beta 1 | Downregulation/Modulation | Decreased secretion in some contexts to reduce scarring | Human Fibroblasts[7][8] |

Signaling Pathways Modulated by GHK

The broad changes in gene expression induced by GHK are mediated through complex signaling pathways. The Transforming Growth Factor-beta (TGF-β) pathway is a key mediator of GHK's effects on ECM production and tissue remodeling.[5][9]

Section 2: Manganese and its Effect on Fibroblast Gene Expression via MnSOD

Manganese is an essential cofactor for mitochondrial manganese superoxide dismutase (MnSOD, encoded by the SOD2 gene), a primary antioxidant enzyme that protects cells from oxidative damage.[10] The expression level of MnSOD is critical for fibroblast function and influences multiple signaling pathways.

MnSOD's Role in Regulating Gene Expression

Changes in MnSOD expression, either through deficiency or overexpression, lead to significant alterations in gene expression profiles related to cell growth, stress response, and apoptosis.

Table 3: Gene Expression Changes in Response to Altered MnSOD Levels in Fibroblasts

| Condition | Gene Target | Protein Product | Effect on Expression / Activity | Cellular Outcome |

| MnSOD Deficiency (Sod2⁻/⁻) | 4EBP1 | Eukaryotic translation initiation factor 4E-binding protein 1 | Increased protein expression, reduced phosphorylation | Reduced protein translation and cell proliferation[10] |

| MnSOD Deficiency (Sod2⁻/⁻) | PRDX3 | Peroxiredoxin 3 | Reduced protein expression | Increased susceptibility to oxidative damage[10] |

| MnSOD Overexpression | p21 (CDKN1A) | Cyclin-dependent kinase inhibitor 1 | Upregulation | Cell cycle regulation, adaptive response[11] |

| MnSOD Overexpression | Myc | Myc proto-oncogene protein | Upregulation | Regulation of cell growth and proliferation[11] |

| MnSOD Overexpression | GADD153 (CHOP) | Growth arrest and DNA damage-inducible protein | Upregulation | Stress response[11] |

| MnSOD Overexpression | Cyclin A, Cyclin B1 | Cyclins | Upregulation | Cell cycle regulation[11] |

Signaling Pathways Influenced by MnSOD

MnSOD's regulation of reactive oxygen species (ROS) levels in the mitochondria has a cascading effect on several key signaling pathways that control cell fate. Deficiency in MnSOD can lead to abnormal signaling and reduced cell proliferation.[10]

References

- 1. peptidesciences.com [peptidesciences.com]

- 2. deltapeptides.com [deltapeptides.com]

- 3. GHK-Cu may Prevent Oxidative Stress in Skin by Regulating Copper and Modifying Expression of Numerous Antioxidant Genes | MDPI [mdpi.com]

- 4. primelabpeptides.com [primelabpeptides.com]

- 5. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. GHK Peptide Inhibits Bleomycin-Induced Pulmonary Fibrosis in Mice by Suppressing TGFβ1/Smad-Mediated Epithelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. primelabpeptides.com [primelabpeptides.com]

- 10. Loss of manganese superoxide dismutase leads to abnormal growth and signal transduction in mouse embryonic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Manganese Superoxide Dismutase-Mediated Gene Expression in Radiation-Induced Adaptive Responses - PMC [pmc.ncbi.nlm.nih.gov]

Established Bioactivity of GHK and its Copper Complex (GHK-Cu)

An In-depth Technical Guide to the Role of Manganese in the Bioactivity of GHK Peptide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) is a naturally occurring peptide with well-documented regenerative and protective actions, primarily studied as a copper complex (GHK-Cu). As a carrier peptide, GHK's ability to bind and transport metal ions is central to its bioactivity. While the role of copper has been extensively investigated, the potential for GHK to complex with other essential trace elements, such as manganese (Mn), remains a nascent field of inquiry. Manganese is a critical cofactor for enzymes essential to antioxidant defense, collagen synthesis, and inflammatory modulation. This technical guide provides a comprehensive overview of the established bioactivities of GHK-Cu and manganese, presents a theoretical framework for the potential role of a GHK-Manganese (GHK-Mn) complex, and offers a detailed experimental roadmap to investigate its formation, stability, and biological efficacy.

First isolated from human plasma in 1973, GHK has been shown to decline with age, correlating with a reduced regenerative capacity.[1] Its biological effects are most pronounced when complexed with copper (Cu²⁺), which it binds with high affinity.[2] GHK-Cu has demonstrated a wide range of health-positive effects, establishing it as a potent modulator of tissue remodeling.

Key Bioactivities of GHK-Cu:

-

Wound Healing and Tissue Regeneration: GHK-Cu accelerates wound healing by stimulating the synthesis of collagen, glycosaminoglycans, and decorin.[1][3] It attracts immune and endothelial cells to the injury site and promotes angiogenesis.[1] Animal studies have confirmed that GHK-Cu improves wound contraction and increases the levels of antioxidant enzymes in wound beds.[1][2]

-

Extracellular Matrix (ECM) Remodeling: The peptide complex modulates the activity of metalloproteinases (MMPs) and their inhibitors (TIMPs), which are crucial for the proper breakdown and reconstruction of the ECM during healing.[1][3]

-

Anti-Inflammatory and Antioxidant Effects: GHK-Cu exhibits anti-inflammatory properties by reducing the secretion of pro-inflammatory cytokines like TNF-α.[1] It also provides antioxidant protection, in some cases demonstrating superior activity to superoxide (B77818) dismutase (SOD1) in preventing lipid peroxidation.[3]

-

Gene Regulation: Modern genomic studies have revealed that GHK can up- and down-regulate thousands of human genes, effectively resetting gene expression to a healthier state.[3][4] This broad genetic influence likely underlies its diverse biological actions.

Quantitative Data on GHK-Cu Bioactivity

The following table summarizes key quantitative findings from in vitro and in vivo studies on GHK-Cu.

| Parameter | Concentration/Dose | Model System | Observed Effect | Reference |

| Collagen Synthesis | 1-10 nM | Human Dermal Fibroblasts | Stimulation of collagen synthesis. | [1] |

| Angiogenesis | - | Rabbit Dermal Wounds | Increased blood vessel formation. | [2] |

| Anti-Inflammatory | - | Rat Ischemic Wounds | Decreased level of TNF-alpha. | [1] |

| Antioxidant Enzyme Levels | - | Rabbit Dermal Wounds | Elevated levels of antioxidant enzymes. | [2] |

GHK-Cu Signaling Pathways

GHK-Cu exerts its effects through multiple signaling pathways, primarily related to tissue repair and inflammation. It influences growth factor production and modulates the complex interplay of ECM synthesis and degradation.

The Biological Significance of Manganese

Manganese (Mn) is an essential trace mineral required for the normal functioning of the nervous system, brain, and numerous enzyme systems.[5] It is a critical cofactor for several key enzymes involved in processes that overlap with the known bioactivities of GHK.

-

Antioxidant Defense: Manganese is the essential cofactor for manganese superoxide dismutase (MnSOD), the primary antioxidant enzyme within the mitochondria.[6][7] MnSOD catalyzes the dismutation of harmful superoxide radicals into hydrogen peroxide, which is then further neutralized.[6][7] This function is vital for protecting cells from oxidative damage generated during metabolic processes.

-

Collagen Synthesis and Wound Healing: Manganese is required for the activation of prolidase, an enzyme that provides the amino acid proline, which is essential for collagen formation in skin cells.[8] It is also a cofactor for glycosyltransferases, enzymes necessary for synthesizing proteoglycans needed for healthy cartilage and bone formation, and which play a role in wound healing.[8] Animal studies have demonstrated that manganese deficiency leads to impaired collagen production and delayed wound healing.[9]

-

Inflammatory Regulation: Through its role in the powerful antioxidant enzyme MnSOD, manganese can reduce inflammation.[5][10] Research suggests SOD is a potential therapeutic agent for inflammatory disorders.[5]

Key Manganese-Dependent Enzymes

| Enzyme | Location | Function | Relevance to GHK Bioactivity | References |

| Manganese Superoxide Dismutase (MnSOD) | Mitochondrial Matrix | Catalyzes the dismutation of superoxide radicals to hydrogen peroxide. | Antioxidant defense, reduction of inflammation. | [6][7] |

| Prolidase | Cytosol | Provides proline for collagen synthesis. | Collagen production, wound healing, ECM remodeling. | [8] |

| Glycosyltransferases | Golgi Apparatus | Required for the synthesis of proteoglycans for cartilage, bone, and wound healing. | ECM synthesis, wound healing. | [8] |

A Theoretical Framework for the GHK-Manganese (GHK-Mn) Complex

Given GHK's established role as a carrier peptide for copper and manganese's critical involvement in antioxidant defense and collagen synthesis, we can construct a theoretical framework for the potential bioactivity of a GHK-Manganese (GHK-Mn) complex. The hypothesis is that GHK can chelate manganese and deliver it to cells, thereby enhancing manganese-dependent enzymatic processes.

Potential Bioactivities of a GHK-Mn Complex:

-

Enhanced Antioxidant Capacity: By delivering manganese directly to cells, GHK-Mn could act as a potent antioxidant. This could occur through two mechanisms: by directly exhibiting SOD-like (mimetic) activity, and more significantly, by providing the necessary manganese cofactor to boost the activity of the cell's own MnSOD enzyme, particularly within the mitochondria.

-

Accelerated Wound Healing and Collagen Synthesis: GHK is known to stimulate collagen synthesis. Manganese is a required cofactor for prolidase, an enzyme essential for this process. A GHK-Mn complex could therefore synergistically enhance wound repair by simultaneously providing the signaling peptide (GHK) and a key enzymatic cofactor (Mn), leading to more efficient collagen deposition and tissue remodeling.

-

Potent Anti-Inflammatory Effects: The combination of GHK's known anti-inflammatory properties (e.g., reduction of TNF-α) and manganese's role in activating the anti-inflammatory and antioxidant MnSOD enzyme could result in a powerful anti-inflammatory agent. This complex could modulate inflammatory signaling pathways such as NF-κB more effectively than either component alone.

Hypothesized GHK-Mn Signaling Pathway

The proposed GHK-Mn complex could influence cellular behavior by providing manganese to key enzymes while the GHK moiety interacts with its own signaling pathways, leading to a synergistic effect on cell protection and regeneration.

Experimental Roadmap for Investigating GHK-Mn

The following section provides detailed experimental protocols designed to systematically investigate the formation, stability, and bioactivity of the hypothetical GHK-Mn complex.

Protocol 1: Synthesis and Physicochemical Characterization of the GHK-Mn Complex

Objective: To synthesize a GHK-Mn complex and characterize its stoichiometry, structure, and binding thermodynamics.

Methodologies:

-

Complex Formation:

-

Dissolve synthetic GHK peptide (high purity) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).

-

Prepare a stock solution of Manganese(II) Chloride (MnCl₂).

-

Mix the GHK and MnCl₂ solutions at varying molar ratios (e.g., 1:0.5, 1:1, 1:2) and incubate at room temperature.

-

-

Electrospray Ionization-Mass Spectrometry (ESI-MS):

-

Objective: Determine the stoichiometry of the complex.

-

Protocol:

-

Prepare samples at a low concentration (~10-50 µM) in a volatile buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 7.4).

-

Infuse the sample into an ESI-MS instrument at a flow rate of 5-10 µL/min.

-

Acquire spectra in positive ion mode, using gentle source conditions (low cone voltage, low source temperature) to preserve the non-covalent complex.

-

Analyze the resulting mass spectra to identify peaks corresponding to free GHK, and the [GHK+Mn]²⁺ complex. Compare experimental and theoretical isotopic distributions to confirm peak assignments.

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: Characterize the metal binding site and structural changes in GHK upon Mn²⁺ coordination.

-

Protocol:

-

Prepare a concentrated sample of GHK (~1-2 mM) in a deuterated solvent (e.g., 90% H₂O/10% D₂O).

-

Acquire 1D and 2D ¹H NMR spectra (e.g., TOCSY, NOESY) of the apo-peptide.

-

Titrate aliquots of a MnCl₂ stock solution into the NMR tube.

-

Monitor changes in chemical shifts and line broadening of the peptide's proton signals. Protons of amino acid residues involved in manganese coordination (likely the imidazole (B134444) ring of histidine and the N-terminal amine) will show the most significant changes.

-

-

-

Isothermal Titration Calorimetry (ITC):

-

Objective: Quantify the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction.

-

Protocol:

-

Dialyze both GHK and MnCl₂ solutions extensively against the same buffer (e.g., 50 mM HEPES, pH 7.4) to minimize heats of dilution.

-

Degas both solutions immediately before the experiment.

-

Fill the ITC sample cell with GHK solution (e.g., 20-50 µM).

-

Fill the injection syringe with MnCl₂ solution (e.g., 200-500 µM, typically 10x the cell concentration).

-

Perform a series of small, timed injections of the MnCl₂ solution into the GHK solution while monitoring the heat change.

-

Fit the integrated heat data to a suitable binding model to extract K_D, n, and ΔH.

-

-

Anticipated Data Table:

| Characterization Method | Parameter Measured | Anticipated Result for GHK-Mn |

| ESI-MS | Mass-to-charge (m/z) | Identification of a peak corresponding to the [GHK+Mn]²⁺ complex. |

| NMR | Chemical Shift Changes | Significant shifts observed for protons on the Histidine residue. |

| ITC | Dissociation Constant (K_D) | To be determined (µM to mM range expected). |

| ITC | Stoichiometry (n) | ~1 (indicating a 1:1 binding ratio). |

| ITC | Enthalpy (ΔH) | To be determined (kcal/mol). |

Protocol 2: Assessment of Antioxidant (SOD-like) Activity

Objective: To determine if the GHK-Mn complex possesses intrinsic superoxide dismutase (SOD)-like activity.

Methodology: Xanthine (B1682287)/Xanthine Oxidase Assay This indirect assay measures the inhibition of the reduction of a detector molecule (e.g., cytochrome c or NBT) by superoxide radicals generated by the xanthine/xanthine oxidase system.

-

Reagents:

-

Phosphate buffer (50 mM, pH 7.8)

-

Xanthine solution

-

Cytochrome c or Nitroblue Tetrazolium (NBT) solution

-

Xanthine Oxidase enzyme

-

Test compounds: GHK, MnCl₂, GHK-Mn complex, and purified MnSOD (as positive control).

-

-

Protocol:

-

In a 96-well plate, add buffer, xanthine, and cytochrome c to all wells.

-

Add serial dilutions of the test compounds (GHK, MnCl₂, GHK-Mn, MnSOD) to respective wells.

-

Initiate the reaction by adding xanthine oxidase to all wells.

-

Immediately monitor the change in absorbance at 550 nm (for cytochrome c reduction) or 560 nm (for NBT reduction) over time using a microplate reader.

-

Calculate the rate of reduction for each concentration.

-

Determine the concentration of each compound required to inhibit the reduction rate by 50% (IC₅₀). A lower IC₅₀ value indicates higher SOD-like activity.

-

Anticipated Data Table:

| Compound | SOD-like Activity (IC₅₀, µM) |

| GHK | Expected to be low/none |

| MnCl₂ | Expected to be moderate |

| GHK-Mn Complex | To be determined |

| MnSOD (Control) | Expected to be very low (high potency) |

Protocol 3: In Vitro Analysis of Extracellular Matrix Synthesis

Objective: To evaluate the effect of the GHK-Mn complex on collagen and elastin (B1584352) production by human dermal fibroblasts.

Methodologies:

-

Cell Culture:

-

Culture primary Human Dermal Fibroblasts (HDFs) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C, 5% CO₂.

-

Seed cells in 6-well or 12-well plates and allow them to adhere and reach ~70-80% confluency.

-

Starve cells in serum-free media for 24 hours prior to treatment.

-

-

Sirius Red Assay for Collagen Quantification:

-

Protocol:

-

Treat starved HDFs with test compounds (Control, GHK, MnCl₂, GHK-Mn) in serum-free media for 48-72 hours.

-

Collect the cell culture supernatant.

-

Fix the adherent cell layer with cold methanol.

-

Stain the fixed cells with Sirius Red solution (0.1% in saturated picric acid) for 1 hour.

-

Wash extensively with 0.05M acetic acid to remove unbound dye.

-

Elute the bound dye with an extraction buffer (0.1 M NaOH).

-

Measure the absorbance of the eluate at 540 nm.

-

Quantify collagen concentration using a standard curve prepared with known concentrations of collagen I.

-

-

-

RT-qPCR for Gene Expression Analysis:

-

Protocol:

-

Treat HDFs as described above for 24-48 hours.

-

Lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform quantitative PCR using primers specific for COL1A1 (collagen type I alpha 1), ELN (elastin), and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Calculate the relative fold change in gene expression using the ΔΔCt method.

-

-

Anticipated Data Tables:

Table 4.3.1: Total Collagen Production

| Treatment Group | Collagen Concentration (µg/mL) | % Change vs. Control |

|---|---|---|

| Control | Baseline | - |

| GHK | To be determined | To be determined |

| MnCl₂ | To be determined | To be determined |

| GHK-Mn | To be determined | To be determined |

Table 4.3.2: Relative Gene Expression

| Treatment Group | COL1A1 Fold Change | ELN Fold Change |

|---|---|---|

| Control | 1.0 | 1.0 |

| GHK | To be determined | To be determined |

| MnCl₂ | To be determined | To be determined |

| GHK-Mn | To be determined | To be determined|

Protocol 4: Evaluation of Anti-Inflammatory Potential

Objective: To assess the ability of the GHK-Mn complex to suppress the inflammatory response in macrophages.

Methodology:

-

Cell Culture and Stimulation:

-

Culture RAW 264.7 murine macrophages in DMEM with 10% FBS.

-

Seed cells in a 24-well plate.

-

Pre-treat cells with various concentrations of the test compounds (GHK, MnCl₂, GHK-Mn) for 1-2 hours.

-

Stimulate inflammation by adding Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to the media for 18-24 hours.

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant after the incubation period.

-

Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Signaling Pathway Analysis (Western Blot):

-

For pathway analysis, perform a shorter LPS stimulation (e.g., 15-60 minutes).

-

Lyse the cells and collect total protein.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against total and phosphorylated forms of key inflammatory signaling proteins (e.g., p-NF-κB p65, p-p38 MAPK).

-

Use secondary HRP-conjugated antibodies and a chemiluminescent substrate to visualize bands.

-

Quantify band intensity to determine the effect of GHK-Mn on the activation (phosphorylation) of these pathways.

-

Anticipated Data Table:

| Treatment Group | TNF-α Concentration (pg/mL) | IL-6 Concentration (pg/mL) |

| Control (No LPS) | Baseline | Baseline |

| LPS Only | High | High |

| LPS + GHK | To be determined | To be determined |

| LPS + MnCl₂ | To be determined | To be determined |

| LPS + GHK-Mn | To be determined | To be determined |

Conclusion

While the bioactivity of GHK-Cu is well-established, the potential for a GHK-Manganese complex represents a compelling and unexplored area of research. Based on the fundamental roles of both GHK as a carrier peptide and manganese as an essential enzymatic cofactor, a GHK-Mn complex could theoretically offer unique or synergistic benefits in antioxidant defense, wound healing, and anti-inflammatory applications. The experimental roadmap detailed in this guide provides a rigorous, step-by-step framework for researchers to synthesize, characterize, and validate the bioactivity of GHK-Mn. Successful execution of these protocols will elucidate the role of manganese in the bioactivity of GHK peptide and could pave the way for novel therapeutic agents in dermatology, regenerative medicine, and drug development.

References

- 1. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 2. scielo.br [scielo.br]

- 3. A review on the interrogation of peptide-metal interactions using electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. contentful.com [contentful.com]

- 7. Comparison of Two Human Skin Cell Isolation Protocols and Their Influence on Keratinocyte and Fibroblast Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. stevensonlab.com [stevensonlab.com]

- 9. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2.2. 3D Cell Culture [bio-protocol.org]

Structural Analysis of Manganese Tripeptide-1 Complex: A Technical Guide

Introduction

Manganese Tripeptide-1 is a synthetic bioactive peptide, forming a coordination complex between a manganese ion and the tripeptide Glycyl-L-Histidyl-L-Lysine (GHK). This complex is of significant interest in cosmetic and dermatological research for its potential antioxidant, anti-aging, and skin-reparative properties. The GHK tripeptide itself is a naturally occurring plasma peptide known for its wound healing and tissue regeneration capabilities, most extensively studied in its copper-complexed form (GHK-Cu). The manganese variant, Manganese Tripeptide-1, is explored for its ability to leverage the biological activities of both the peptide and the manganese ion, a crucial cofactor for various antioxidant enzymes like superoxide (B77818) dismutase.

This technical guide provides an in-depth overview of the methodologies employed in the structural analysis of the Manganese Tripeptide-1 complex. While specific structural data for this complex is not extensively published, this guide draws upon established protocols for analogous metal-peptide complexes, particularly other manganese-peptide systems and the closely related GHK-Cu complex. The information herein is intended for researchers, scientists, and drug development professionals engaged in the characterization of metallopeptides.

Synthesis of Manganese Tripeptide-1 Complex

The synthesis of the Manganese Tripeptide-1 complex involves the chelation of a manganese salt by the GHK tripeptide. A general protocol, adapted from the synthesis of similar metallopeptide complexes, is outlined below.

Experimental Protocol:

-

Dissolution of Tripeptide: Dissolve Glycyl-L-Histidyl-L-Lysine (GHK) in a suitable solvent, such as deionized water or a buffered solution (e.g., Tris buffer at pH 7.3). The concentration will depend on the desired final concentration of the complex.

-

Preparation of Manganese Solution: Prepare a solution of a manganese salt, such as Manganese (II) chloride (MnCl₂), in the same solvent.

-

Complexation: Slowly add the manganese solution to the GHK solution while stirring continuously at a controlled temperature. The molar ratio of peptide to metal ion is a critical parameter and may be varied to study the stoichiometry of the complex.

-

pH Adjustment: Monitor and adjust the pH of the solution as needed to maintain the desired protonation state of the peptide and facilitate complex formation.

-

Purification: The resulting complex can be purified using techniques such as size-exclusion chromatography or dialysis to remove any unreacted starting materials.

-

Lyophilization: The purified Manganese Tripeptide-1 complex solution can be lyophilized to obtain a stable powder.

Structural and Biophysical Characterization

A combination of spectroscopic and calorimetric techniques is essential for a thorough structural analysis of the Manganese Tripeptide-1 complex. The following sections detail the experimental protocols for key analytical methods.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for quantifying the thermodynamic parameters of binding interactions. It directly measures the heat released or absorbed during the binding of a ligand (in this case, manganese ions) to a macromolecule (the GHK peptide).

Experimental Protocol:

-

Sample Preparation: Prepare a solution of the GHK tripeptide (typically in the micromolar range, e.g., 10-100 µM) in a suitable buffer (e.g., 30 mM Tris buffer, pH 7.3). The same buffer should be used to prepare a concentrated solution of Manganese (II) chloride (e.g., 200 mM). Degas both solutions to prevent bubble formation.

-

Instrument Setup: Load the GHK solution into the sample cell of the ITC instrument (e.g., MicroCal ITC200) and the manganese solution into the injection syringe. Set the experimental temperature (e.g., 25°C).

-

Titration: Perform a series of small, sequential injections of the manganese solution into the GHK solution. The heat change associated with each injection is measured.

-

Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. These values are then plotted against the molar ratio of manganese to GHK. The resulting binding isotherm can be fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Table 1: Representative Thermodynamic Parameters for Metal-Peptide Interactions

| Parameter | Mn²⁺ - DP1 Complex | Cu(II) - GHK Complex |

| Binding Affinity (Ka) | ~40 M⁻¹ | 1.43 x 10¹³ M⁻¹ (Conditional at pH 7.4) |

| Enthalpy (ΔH) | Data not specified | Enthalpically driven |

| Entropy (ΔS) | Data not specified | Data not specified |

| Stoichiometry (n) | 1:1 (assumed in model) | 1:1 |

Note: Data for the Mn²⁺-DP1 complex is for a different manganese-peptide system and is provided for illustrative purposes. Data for the Cu(II)-GHK complex is from studies on the copper analogue and highlights the high affinity of GHK for divalent metal ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution. For paramagnetic complexes like Manganese Tripeptide-1, NMR can be used to identify the amino acid residues involved in manganese coordination through the observation of paramagnetic relaxation effects.

Experimental Protocol:

-

Sample Preparation: Prepare a solution of the GHK tripeptide (e.g., 2 mM) in a deuterated solvent (e.g., 90:10 H₂O/D₂O) to minimize the solvent signal.

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum of the free GHK peptide.

-

Paramagnetic Titration: Add substoichiometric amounts of a Manganese (II) chloride solution to the GHK sample and acquire a series of ¹H NMR spectra. The signals of protons near the manganese binding site will experience significant line broadening due to paramagnetic relaxation enhancement.

-

2D NMR (TOCSY, HSQC): To aid in the assignment of proton signals, two-dimensional NMR experiments such as Total Correlation Spectroscopy (TOCSY) and Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can be performed on the free peptide. The HSQC experiment requires a ¹³C or ¹⁵N isotopically labeled peptide.

-